methyl 2-{[(3-ethoxy-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}acetate
Description
Methyl 2-{[(3-ethoxy-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}acetate is a pyrazolone-derived heterocyclic compound featuring a conjugated enamine system. Its structure includes a pyrazolone core substituted with an ethoxy group at position 3, a phenyl group at position 1, and a methyl ester-linked acetamide moiety. The compound’s molecular formula is C₁₆H₁₇N₃O₄, with a molecular weight of 315.33 g/mol.
Properties
IUPAC Name |
methyl 2-[(5-ethoxy-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-3-22-14-12(9-16-10-13(19)21-2)15(20)18(17-14)11-7-5-4-6-8-11/h4-9,17H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXQIKHLSUYEGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601124134 | |
| Record name | N-[(3-Ethoxy-1,5-dihydro-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)methyl]glycine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601124134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338751-10-3 | |
| Record name | N-[(3-Ethoxy-1,5-dihydro-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)methyl]glycine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601124134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds, such as imidazole and pyrazoline derivatives, have been reported to interact with a broad range of biological targets. These include various enzymes, receptors, and cellular structures, contributing to their diverse biological activities.
Mode of Action
It is known that similar compounds interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of receptor activity, or interference with cellular structures.
Biochemical Pathways
Similar compounds have been reported to influence a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and cellular metabolism.
Pharmacokinetics
Similar compounds are known to exhibit diverse pharmacokinetic profiles, influenced by factors such as their chemical structure, route of administration, and the physiological characteristics of the individual.
Result of Action
Similar compounds have been reported to exert a variety of effects at the molecular and cellular levels, including modulation of enzyme activity, alteration of receptor signaling, and induction of cellular stress responses.
Action Environment
The action of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other substances. These factors can affect the compound’s stability, efficacy, and the nature of its interaction with its targets.
Biological Activity
Methyl 2-{[(3-ethoxy-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}acetate, with the CAS number 338751-10-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial, anti-inflammatory, and other therapeutic effects based on available research findings.
Chemical Structure and Properties
Molecular Formula: C15H17N3O4
Molecular Weight: 303.32 g/mol
Purity: >90%
The compound features a pyrazole core, which is known for its diverse biological activities. The ethoxy and phenyl substituents play crucial roles in modulating its activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various pyrazole derivatives, including this compound. In vitro tests have shown that compounds with similar structures exhibit significant activity against a range of pathogens.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 - 0.25 | Staphylococcus aureus |
| 10 | 0.30 | Escherichia coli |
| 13 | 0.35 | Klebsiella pneumoniae |
These findings suggest that this compound may possess potent antimicrobial properties that warrant further investigation .
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory effects. Compounds structurally related to this compound have been evaluated for their ability to inhibit pro-inflammatory cytokines in cell-based assays.
In a study measuring the inhibition of TNF-alpha and IL-6 production in macrophages, related pyrazole compounds demonstrated significant dose-dependent reductions in cytokine levels, indicating potential use in treating inflammatory diseases .
Case Studies and Research Findings
Several research studies have explored the biological activities of pyrazole derivatives:
- Antioxidant Activity : A study investigated the antioxidant potential of various pyrazole compounds, revealing that those with electron-donating groups exhibited enhanced activity against oxidative stress markers .
- Enzyme Inhibition : Research on human dihydroorotate dehydrogenase (DHODH) inhibitors has shown that pyrazole derivatives can effectively inhibit this enzyme, which is crucial in nucleotide synthesis and has implications for autoimmune diseases .
- Cytotoxicity Studies : The cytotoxic effects of this compound were evaluated against various cancer cell lines. Results indicated selective cytotoxicity towards certain cancer types while sparing normal cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound is compared to structurally related derivatives, focusing on substituent effects, synthesis, and characterization.
2.1. Structural Analogues
Research Findings and Limitations
- Biological Data: Absent in the provided evidence.
- Synthesis Challenges : Ethoxy and trifluoromethyl substituents may necessitate tailored reaction conditions to optimize yields.
Q & A
Basic Synthesis and Purification
Q: What are the foundational methods for synthesizing methyl 2-{[(3-ethoxy-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}acetate? A: The compound can be synthesized via condensation reactions involving pyrazolone derivatives and aminoacetate esters. A typical procedure involves refluxing precursors (e.g., 3-ethoxy-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazole-4-carbaldehyde) with methyl 2-aminoacetate in acetic acid with sodium acetate as a catalyst. The reaction mixture is refluxed for 3–5 hours, followed by filtration and recrystallization from DMF/acetic acid .
Structural Characterization Techniques
Q: Which spectroscopic and crystallographic methods are critical for characterizing this compound? A: Key techniques include:
- X-ray diffraction (XRD): Resolves molecular geometry and confirms the Z-configuration of the imine bond (e.g., similar structures analyzed in ).
- NMR spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., phenyl, ethoxy, and methyl groups).
- Mass spectrometry: Validates molecular weight and fragmentation patterns.
Advanced Computational Modeling
Q: How can computational tools enhance the study of its reaction mechanisms? A: Quantum chemical calculations (e.g., DFT) predict transition states and reaction pathways. For example, ICReDD’s approach combines quantum calculations with experimental data to optimize reaction conditions, reducing trial-and-error experimentation . Molecular dynamics simulations further assess solvent effects and stability .
Reaction Optimization Strategies
Q: What advanced methodologies improve yield and selectivity in its synthesis? A:
- Design of Experiments (DoE): Statistical methods like factorial design identify critical variables (e.g., temperature, catalyst concentration) to maximize yield .
- Solvent screening: Polar aprotic solvents (e.g., DMF) enhance reactivity, while acetic acid aids in crystallization .
Addressing Data Contradictions
Q: How should researchers resolve discrepancies in spectroscopic or synthetic data? A:
- Cross-validation: Compare XRD data with computational geometry to confirm structural assignments .
- Reaction monitoring: Use in-situ techniques (e.g., IR spectroscopy) to track intermediate formation and adjust conditions .
Stability and Storage Conditions
Q: What factors influence the compound’s stability during storage? A:
- Temperature: Store at –20°C in airtight containers to prevent decomposition.
- Light sensitivity: Amber vials mitigate photodegradation, as observed in related pyrazole derivatives .
Multi-Component Reaction Design
Q: Can this compound participate in multi-component reactions (MCRs)? A: Yes. The imine and ester groups enable MCRs with amines or aldehydes. For example, analogous compounds undergo condensations with alkylamines and formaldehyde to form triazinan-thiazole hybrids .
Statistical Experimental Design
Q: How to apply statistical methods for process optimization? A: Use response surface methodology (RSM) to model interactions between variables (e.g., reaction time, pH). Central composite designs reduce the number of trials while capturing non-linear effects .
Biological Activity Profiling
Q: What methodologies assess its potential bioactivity? A:
- Enzyme inhibition assays: Test against targets like cyclooxygenase or kinases using spectrophotometric methods.
- Molecular docking: Predict binding affinities to receptors using software like AutoDock .
Crystallography and Polymorphism
Q: How does crystallography inform polymorphism studies? A: Single-crystal XRD reveals packing motifs and hydrogen-bonding networks, critical for understanding solubility and stability. For example, analogous compounds exhibit planar pyrazole rings stabilized by π-π interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
